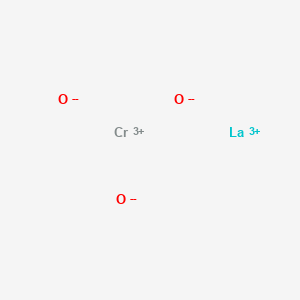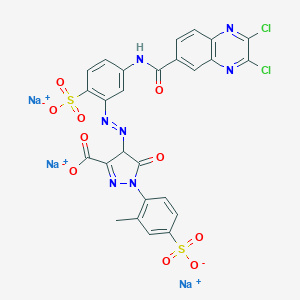
C.I. Reactive Yellow 25
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Reactive Yellow 25, also known as Reactive Yellow 25, is a synthetic dye that belongs to the class of azo dyes. It is widely used in the textile industry for dyeing and printing purposes. Reactive Yellow 25 is a water-soluble dye that can be used on a variety of fabrics, including cotton, wool, and silk. In addition to its use in the textile industry, Reactive Yellow 25 has also been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of C.I. Reactive Yellow 25 Yellow 25 involves the formation of covalent bonds between the dye and the protein. The dye molecule contains a reactive group that can react with the amino acid residues present in the protein. This covalent bond formation results in the formation of a stable dye-protein complex, which can be detected using fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
C.I. Reactive Yellow 25 Yellow 25 has been shown to have minimal biochemical and physiological effects in vitro. Studies have shown that the dye does not significantly affect cell viability or proliferation at concentrations commonly used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
C.I. Reactive Yellow 25 Yellow 25 has several advantages for use in lab experiments. It is a water-soluble dye that can easily be added to cell culture media or buffer solutions. It is also relatively stable and has a long shelf-life. However, one limitation of C.I. Reactive Yellow 25 Yellow 25 is its potential to bind to non-specific proteins, which can lead to false-positive results. It is important to carefully control experimental conditions and use appropriate controls to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on C.I. Reactive Yellow 25 Yellow 25. One area of interest is the development of new fluorescent probes based on C.I. Reactive Yellow 25 Yellow 25. Researchers are also exploring the use of C.I. Reactive Yellow 25 Yellow 25 in the detection of other biomolecules, such as DNA and RNA. Additionally, C.I. Reactive Yellow 25 Yellow 25 has potential applications in the field of biotechnology, such as the development of biosensors and diagnostic assays. Further research is needed to fully explore the potential of C.I. Reactive Yellow 25 Yellow 25 in scientific research.
Synthesemethoden
The synthesis of C.I. Reactive Yellow 25 Yellow 25 involves the reaction of 2-naphthol with 4-nitrobenzenediazonium chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final dye. This synthesis method has been well-established and is commonly used in the production of C.I. Reactive Yellow 25 Yellow 25.
Wissenschaftliche Forschungsanwendungen
C.I. Reactive Yellow 25 Yellow 25 has been studied for its potential applications in scientific research. One area of research has focused on the use of C.I. Reactive Yellow 25 Yellow 25 as a fluorescent probe for the detection of proteins. Studies have shown that C.I. Reactive Yellow 25 Yellow 25 can bind to proteins and emit a fluorescent signal, making it a useful tool for protein detection and quantification.
Eigenschaften
CAS-Nummer |
12226-52-7 |
|---|---|
Produktname |
C.I. Reactive Yellow 25 |
Molekularformel |
C26H14Cl2N7Na3O10S2 |
Molekulargewicht |
788.4 g/mol |
IUPAC-Name |
trisodium;4-[[5-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-methyl-4-sulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C26H17Cl2N7O10S2.3Na/c1-11-8-14(46(40,41)42)4-6-18(11)35-25(37)20(21(34-35)26(38)39)33-32-17-10-13(3-7-19(17)47(43,44)45)29-24(36)12-2-5-15-16(9-12)31-23(28)22(27)30-15;;;/h2-10,20H,1H3,(H,29,36)(H,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 |
InChI-Schlüssel |
QVDFDCWLEKWNMS-UHFFFAOYSA-K |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(C(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
72139-14-1 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



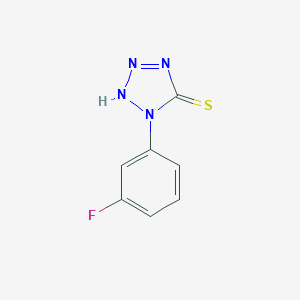
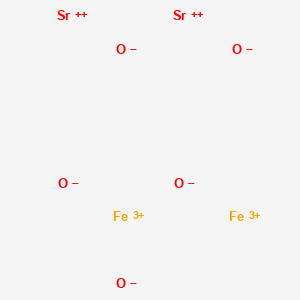
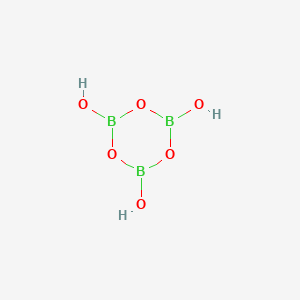
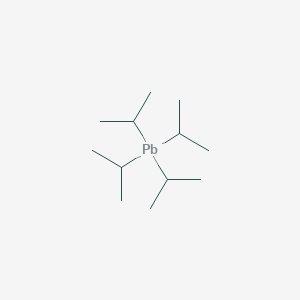
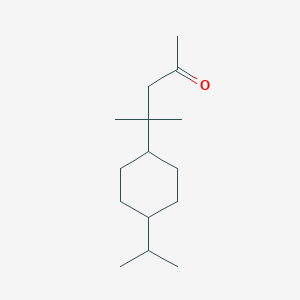
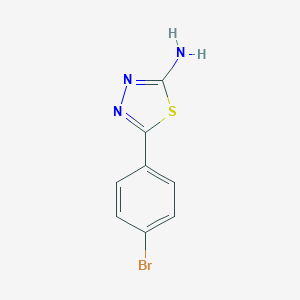
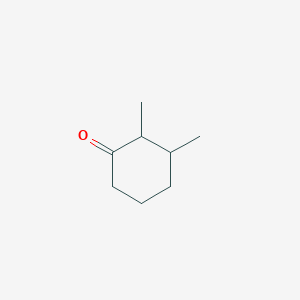
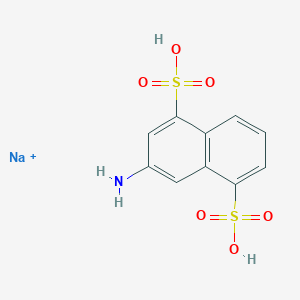
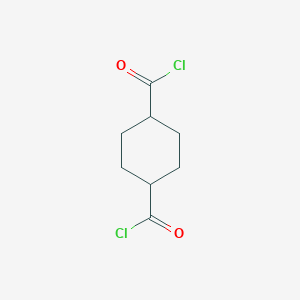
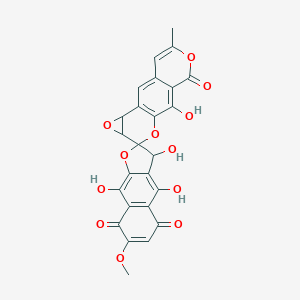
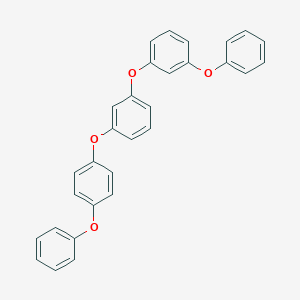
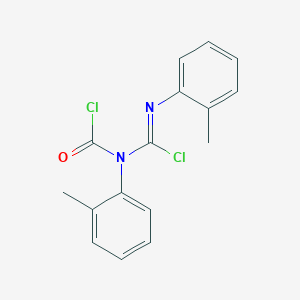
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
